1-(2-Bromo-1-ethoxyethoxy)hept-2-yne
Description
1-(2-Bromo-1-ethoxyethoxy)hept-2-yne is a brominated alkyne derivative featuring a hept-2-yne backbone substituted with a 2-bromo-1-ethoxyethoxy group. The compound combines the reactivity of an alkyne with the electrophilic properties of a bromine atom and the steric/electronic influence of an ethoxyethoxy moiety.
The molecular formula is inferred as C₁₁H₁₇BrO₂, with a molecular weight of approximately 277.16 g/mol (calculated based on structural analogs in and ). The triple bond at the second carbon of the heptane chain (hept-2-yne) enhances reactivity toward cycloaddition or carbene-mediated rearrangements, while the bromine atom facilitates nucleophilic substitution reactions .
Properties
CAS No. |
119614-35-6 |
|---|---|
Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethoxy)hept-2-yne |
InChI |
InChI=1S/C11H19BrO2/c1-3-5-6-7-8-9-14-11(10-12)13-4-2/h11H,3-6,9-10H2,1-2H3 |
InChI Key |
HSPXRQQKADSACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCOC(CBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne typically involves the reaction of hept-2-yne with 2-bromo-1-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of substituted hept-2-yne derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethoxy)hept-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne involves its interaction with specific molecular targets. The bromo group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity of the compound. The triple bond in the hept-2-yne backbone can participate in various addition reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Key Observations:
- Reactivity: The target compound’s alkyne group enables cycloaddition or carbene-mediated rearrangements, akin to bicycloheptynes .
- Electrophilicity : The bromine atom in this compound enhances electrophilicity, similar to bromoethanes in and , making it prone to nucleophilic attack (e.g., Suzuki coupling or Grignard reactions).
- Stability : Ether linkages (ethoxyethoxy) may improve solubility in polar solvents but reduce thermal stability compared to purely hydrocarbon analogs like bicyclohept-2-yne .
Physicochemical Properties
Key Observations:
- Thermal Behavior : The strained alkyne in bicyclohept-2-yne decomposes rapidly at moderate temperatures, whereas the bromoether-substituted hept-2-yne likely exhibits higher thermal stability due to electron-withdrawing groups .
- Solubility : The ethoxyethoxy group enhances solubility in solvents like DMSO or THF compared to unsubstituted hept-2-yne, aligning with trends in methoxyethoxy derivatives .
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